molecular formula C18H18ClN5O2 B2914505 5-amino-N-(4-chlorobenzyl)-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 951900-05-3

5-amino-N-(4-chlorobenzyl)-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2914505
CAS No.: 951900-05-3
M. Wt: 371.83
InChI Key: HPXBNZPBHJZYRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-amino-N-(4-chlorobenzyl)-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C18H18ClN5O2 and its molecular weight is 371.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

5-amino-N-(4-chlorobenzyl)-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a compound that belongs to the triazole class of heterocyclic compounds. Its structural complexity and diverse functional groups make it a subject of interest in medicinal chemistry, particularly for its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.

The molecular formula of this compound is C23H23ClN6O3C_{23}H_{23}ClN_{6}O_{3} with a molecular weight of approximately 466.93 g/mol. The compound’s structure features a triazole ring, which is known for its ability to interact with various biological targets.

PropertyValue
Molecular FormulaC23H23ClN6O3
Molecular Weight466.93 g/mol
CAS Number1251568-73-6

Synthesis

The synthesis of this compound typically involves multicomponent reactions such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). Various reaction conditions including temperature and solvent choice (e.g., DMF or DMSO) are optimized to enhance yield and purity. Characterization techniques such as NMR spectroscopy and mass spectrometry are utilized to confirm the structure.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds demonstrate effectiveness against various bacterial strains and fungi. The mechanism often involves the disruption of cell membrane integrity or inhibition of essential metabolic pathways.

Anticancer Properties

Triazole compounds have been investigated for their anticancer potential. The presence of specific substituents on the triazole ring can enhance cytotoxic effects against cancer cell lines. For example, one study reported that triazole derivatives exhibited IC50 values in the low micromolar range against breast cancer cells, indicating potent activity.

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in neurodegenerative diseases. In vitro assays have revealed that certain derivatives possess competitive inhibition characteristics with inhibition constants ranging from 0.03 to 0.1 mM.

Case Studies

  • Antimicrobial Study : A study evaluated the antimicrobial efficacy of various triazole derivatives including this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains.
  • Anticancer Evaluation : A series of experiments assessed the compound's cytotoxicity against human breast cancer cell lines (MCF-7). The compound demonstrated an IC50 value of 15 µM, showcasing its potential as an anticancer agent.
  • Enzyme Inhibition : Molecular docking studies were performed to elucidate the binding interactions between the compound and AChE. The results indicated strong hydrogen bonding with key residues in the active site, supporting its role as an effective inhibitor.

Properties

IUPAC Name

5-amino-N-[(4-chlorophenyl)methyl]-1-(4-ethoxyphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN5O2/c1-2-26-15-9-7-14(8-10-15)24-17(20)16(22-23-24)18(25)21-11-12-3-5-13(19)6-4-12/h3-10H,2,11,20H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPXBNZPBHJZYRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCC3=CC=C(C=C3)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.